Cas no 2227786-47-0 (rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol)

Technical Introduction: rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a pyrazole substituent at the 4-position and a hydroxyl group at the 3-position. This compound is of interest in medicinal chemistry due to its structural versatility, serving as a valuable intermediate or scaffold for the synthesis of biologically active molecules. The presence of both polar (hydroxyl) and heteroaromatic (pyrazole) moieties enhances its potential for interactions with target proteins, making it suitable for applications in drug discovery and development. Its well-defined stereochemistry (rac-(3R,4S)) further allows for exploration of stereospecific activity in pharmacological studies. The compound is typically characterized by high purity and stability under standard handling conditions.
rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol structure
2227786-47-0 structure
Product name:rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol
CAS No:2227786-47-0
MF:C9H15N3O
MW:181.234901666641
CID:5569400
PubChem ID:165596410

rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2227786-47-0
    • EN300-1623882
    • rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol
    • Inchi: 1S/C9H15N3O/c1-2-12-6-7(3-11-12)8-4-10-5-9(8)13/h3,6,8-10,13H,2,4-5H2,1H3/t8-,9+/m0/s1
    • InChI Key: WXEBOMOOVNJYOZ-DTWKUNHWSA-N
    • SMILES: O[C@@H]1CNC[C@H]1C1C=NN(CC)C=1

Computed Properties

  • Exact Mass: 181.121512110g/mol
  • Monoisotopic Mass: 181.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 50.1Ų

rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1623882-0.5g
rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol
2227786-47-0
0.5g
$1783.0 2023-07-10
Enamine
EN300-1623882-10.0g
rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol
2227786-47-0
10.0g
$7988.0 2023-07-10
Enamine
EN300-1623882-0.25g
rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol
2227786-47-0
0.25g
$1708.0 2023-07-10
Enamine
EN300-1623882-250mg
rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol
2227786-47-0
250mg
$840.0 2023-09-22
Enamine
EN300-1623882-50mg
rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol
2227786-47-0
50mg
$768.0 2023-09-22
Enamine
EN300-1623882-1000mg
rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol
2227786-47-0
1000mg
$914.0 2023-09-22
Enamine
EN300-1623882-2500mg
rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol
2227786-47-0
2500mg
$1791.0 2023-09-22
Enamine
EN300-1623882-2.5g
rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol
2227786-47-0
2.5g
$3641.0 2023-07-10
Enamine
EN300-1623882-0.05g
rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol
2227786-47-0
0.05g
$1560.0 2023-07-10
Enamine
EN300-1623882-100mg
rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol
2227786-47-0
100mg
$804.0 2023-09-22

Additional information on rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol

Professional Introduction to rac-(3R,4S)-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol (CAS No. 2227786-47-0)

Rac-(3R,4S-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol) is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by its CAS number 2227786-47-0, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The intricate molecular architecture of this compound, featuring a pyrrolidinyl core linked to an ethyl-pyrazolyl moiety, positions it as a promising candidate for further exploration in medicinal chemistry.

The stereochemistry of rac-(3R,4S-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol) is particularly noteworthy, as the presence of the (3R,4S) configuration suggests a high degree of specificity in its interactions with biological targets. This stereochemical arrangement is critical for ensuring the efficacy and safety of any potential therapeutic applications. The pyrrolidinyl ring, a common motif in pharmacologically active molecules, contributes to the compound's ability to engage with various biological pathways. In contrast, the ethyl-pyrazolyl substituent introduces additional complexity, which may enhance binding affinity and selectivity.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of rac-(3R,4S-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol). Molecular docking studies have identified potential interactions with enzymes and receptors relevant to various diseases, including neurological disorders and metabolic conditions. These findings align with emerging research that highlights the importance of chiral compounds in modulating biological processes. The ability to predict and modulate these interactions computationally has significantly accelerated the drug discovery process.

The synthesis of rac-(3R,4S-4-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-3-ol) presents unique challenges due to its complex stereochemistry. Traditional synthetic routes often require careful optimization to achieve high enantiomeric purity. However, recent innovations in asymmetric synthesis have provided more efficient methods for constructing this molecule. For instance, catalytic hydrogenation techniques combined with chiral auxiliaries have demonstrated success in producing enantiomerically pure forms of this compound. These advancements not only improve yield but also reduce the environmental impact of synthetic processes.

In vitro studies have begun to elucidate the biological activity of rac-(3R,4S-4-(1H-pyrazol-l-l)-yl)pyrrolidin-l-l)-ol. Preliminary data suggest that this compound exhibits inhibitory effects on certain enzymes implicated in inflammation and oxidative stress. These activities are particularly relevant given the growing body of evidence linking these pathways to chronic diseases such as cardiovascular disorders and neurodegenerative conditions. Further investigation is warranted to fully characterize its therapeutic potential and identify any adverse effects.

The development of novel drug candidates relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. rac-(3R,4S-4-(1H-pyrazol-l-l)-yl)pyrrolidin-l-l)-ol exemplifies this collaborative approach, as it represents a convergence of synthetic chemistry expertise with biological insights. The compound's unique structure offers a scaffold for designing derivatives with enhanced properties such as improved solubility or longer half-life. Such modifications are essential for translating preclinical findings into viable clinical candidates.

The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing the need for comprehensive characterization of drug candidates like rac-(3R,4S-4-(lH-pyrazol-l-l)-yl)pyrrolidin-l-l)-ol. Regulatory agencies now require extensive data on both efficacy and safety before approving new drugs for market use. This stringent approach ensures that patients receive treatments that are both effective and safe. As such, robust analytical methodologies are crucial for characterizing this compound throughout its development pipeline.

The future prospects for rac-(3R,lOS-l(ethyI-IH-pyrarzoll-r)-yrroIldln-I(II)) are promising given its structural features and preliminary biological activities. Ongoing research aims to explore its potential as a lead compound for treating various conditions by optimizing its chemical structure through medicinal chemistry interventions. Additionally; advances in bioprocessing technologies may enable more scalable production methods; reducing costs while maintaining high quality standards.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司